Serratine

描述

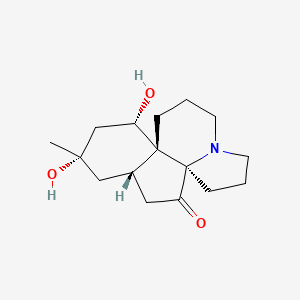

Structure

3D Structure

属性

CAS 编号 |

15252-93-4 |

|---|---|

分子式 |

C16H25NO3 |

分子量 |

279.37 g/mol |

IUPAC 名称 |

(1R,4S,6S,8S,9S)-6,8-dihydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |

InChI |

InChI=1S/C16H25NO3/c1-14(20)9-11-8-12(18)16-5-3-7-17(16)6-2-4-15(11,16)13(19)10-14/h11,13,19-20H,2-10H2,1H3/t11-,13+,14+,15-,16+/m1/s1 |

InChI 键 |

SWDKDXWGADMDSP-CHUNWDLHSA-N |

SMILES |

CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O |

手性 SMILES |

C[C@@]1(C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN3CCC4)[C@H](C1)O)O |

规范 SMILES |

CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O |

产品来源 |

United States |

Foundational & Exploratory

Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition

An In-depth Guide to the Mechanism of Action of Sertraline in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). It details its primary action on the serotonin transporter, its secondary effects on other neural targets, and the downstream neuroadaptive changes that underpin its therapeutic efficacy. The guide includes quantitative binding data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.

Sertraline's principal mechanism is the potent and selective inhibition of the serotonin transporter (SERT), a protein critical for clearing serotonin (5-HT) from the synaptic cleft.[1][[“]][3][4][5] By binding to SERT, sertraline blocks the reabsorption of serotonin into the presynaptic neuron.[3][5] This action leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][5] This acute pharmacological effect is the initial step in a cascade of neuroadaptive changes that are believed to mediate its therapeutic effects in treating disorders like major depression, anxiety, and obsessive-compulsive disorder.[1][3]

The immediate consequence of SERT blockade is an elevation of extracellular serotonin levels. However, the therapeutic effects of sertraline typically have a delayed onset of several weeks. This delay is attributed to longer-term adaptive changes in the brain, including the desensitization of presynaptic 5-HT₁A autoreceptors.[1][6] Initially, the increased synaptic serotonin activates these inhibitory autoreceptors, which reduces the firing rate of serotonergic neurons and serotonin release, counteracting the effect of reuptake inhibition. With chronic treatment, these autoreceptors become downregulated or desensitized, leading to a restoration of neuronal firing rates and a sustained increase in serotonin release into the synapse.[5][6]

Data Presentation: Sertraline Binding Affinity and Transporter Occupancy

Sertraline's efficacy is rooted in its high binding affinity for SERT. Positron Emission Tomography (PET) studies have shown that minimum therapeutic doses of SSRIs, including sertraline, result in approximately 80% occupancy of SERT in the brain, a level considered crucial for clinical effect.[7]

Table 1: Binding Affinity (Ki) of Sertraline for Monoamine Transporters

| Transporter | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | 0.29 | [8] |

| Dopamine Transporter (DAT) | 25 | [8][9] |

| Norepinephrine Transporter (NET) | 420 | [8] |

Note: Ki (inhibitor constant) represents the concentration of a drug required to occupy 50% of the target receptors. A smaller value indicates a higher binding affinity.

Table 2: SERT Occupancy at Clinically Relevant Doses

| Drug | Daily Dose (mg) | Mean SERT Occupancy (%) | Reference |

|---|---|---|---|

| Sertraline | 50 | 76% - 85% | [7] |

| Citalopram | 20-40 | 76% - 85% | [7] |

| Paroxetine | 20 | 76% - 85% | [7] |

Note: Data from an [11C]DASB Positron Emission Tomography (PET) study shows that minimum therapeutic doses of various SSRIs achieve similar high levels of SERT occupancy.[7]

Secondary Pharmacological Actions

Beyond its primary action on SERT, sertraline interacts with other neural targets, which may contribute to its unique clinical profile. These secondary actions are primarily on the dopamine transporter (DAT) and sigma-1 (σ₁) receptors.[1][8][10]

-

Dopamine Transporter (DAT) Inhibition : Uniquely among most SSRIs, sertraline exhibits a moderate affinity for DAT.[6][8] While its affinity for SERT is approximately 86-fold higher than for DAT, this interaction is the most potent among commonly prescribed antidepressants.[8] At higher clinical doses (200mg and above), sertraline may occupy about 20% of DAT sites.[1] This mild dopaminergic activity has been hypothesized to contribute to an "activating" effect observed in some patients, though its precise clinical significance remains uncertain.[1][10]

-

Sigma-1 (σ₁) Receptor Interaction : Sertraline also binds to sigma-1 receptors, with an affinity that is higher than many other SSRIs, though lower than fluvoxamine.[1][11][12] The functional consequence of this binding is complex, with some studies suggesting sertraline acts as an antagonist or inverse agonist at these receptors.[13][14] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum that modulate calcium signaling and the activity of various ion channels and neurotransmitter systems.[15] The clinical relevance of sertraline's activity at sigma-1 receptors is still under investigation but may play a role in its overall therapeutic profile.[1][10]

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 4. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism | springermedizin.de [springermedizin.de]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academpharm.ru [academpharm.ru]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Sertraline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline hydrochloride is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions. This document provides an in-depth technical overview of the pharmacological profile of sertraline, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and metabolic processes are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its molecular interactions.

Mechanism of Action

Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[1][2] By blocking SERT, sertraline increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1] This enhanced serotonergic activity is believed to be the primary driver of its antidepressant and anxiolytic effects.[1]

While highly selective for SERT, sertraline also exhibits weak inhibitory effects on the dopamine transporter (DAT) and norepinephrine transporter (NET).[3] Additionally, it has a notable affinity for the sigma-1 receptor, although the clinical significance of this interaction is still under investigation.[4][5] Unlike many other antidepressants, sertraline has negligible affinity for adrenergic (alpha1, alpha2, beta), cholinergic, GABAergic, histaminergic, or other serotonergic (5HT1A, 5HT1B, 5HT2) receptors.[2]

Pharmacodynamics

The pharmacodynamic properties of sertraline are characterized by its high affinity and selectivity for the serotonin transporter. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of sertraline for various neurotransmitter transporters and receptors.

Table 1: Binding Affinity (Ki) of Sertraline for Monoamine Transporters

| Transporter | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.29 | [6] |

| Dopamine Transporter (DAT) | 25 | [6] |

| Norepinephrine Transporter (NET) | 420 | [6] |

Table 2: Binding Affinity (Ki) of Sertraline for Other Receptors

| Receptor | Ki (nM) | Reference |

| Sigma-1 Receptor | 36 | [4] |

Pharmacokinetics

Sertraline undergoes extensive metabolism following oral administration. Its pharmacokinetic profile is characterized by slow absorption and a long elimination half-life, allowing for once-daily dosing.

Table 3: Pharmacokinetic Parameters of Sertraline

| Parameter | Value | Reference |

| Bioavailability | ~44% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 4.5 - 8.4 hours | [7] |

| Plasma Protein Binding | ~98.5% | [7] |

| Elimination Half-life (Sertraline) | 26 hours (range: 13-45 hours) | [7] |

| Elimination Half-life (Desmethylsertraline) | 62 - 104 hours | [7] |

Table 4: Effect of Food on Single-Dose Sertraline Pharmacokinetics

| Parameter | Fed State | Fasted State | Reference |

| Cmax | 25% greater | - | [8] |

| Tmax | 5.5 hours | 8 hours | [8] |

Metabolism

Sertraline is extensively metabolized in the liver, primarily through N-demethylation to its major and less active metabolite, desmethylsertraline.[7] This process is catalyzed by multiple cytochrome P450 (CYP) enzymes, with CYP2B6 being the most significant contributor.[6][9] Other CYPs, including CYP2C19, CYP2C9, CYP3A4, and CYP2D6, also play a role.[6][9] Both sertraline and desmethylsertraline can undergo further metabolism through oxidative deamination and subsequent reduction, hydroxylation, and glucuronide conjugation before excretion.[3]

References

- 1. bioivt.com [bioivt.com]

- 2. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Selection of the optimal dose of sertraline for depression: A dose-response meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Sertraline: A Technical Guide to its Interaction with the Serotonin Transporter Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), and its primary target, the serotonin transporter protein (SERT). The following sections detail the binding affinity and kinetics, elucidate the downstream signaling consequences, and provide comprehensive experimental protocols for studying these interactions.

Sertraline's Binding Affinity and Selectivity for the Serotonin Transporter

Sertraline exhibits high-affinity binding to the serotonin transporter, effectively inhibiting the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin available to bind to postsynaptic receptors. Sertraline's therapeutic efficacy is largely attributed to this primary mechanism. While highly selective for SERT, sertraline also displays a comparatively lower affinity for the dopamine transporter (DAT).[1][2]

Quantitative Binding and Inhibition Data

The following table summarizes key quantitative metrics that define sertraline's interaction with monoamine transporters. These values are critical for understanding its potency and selectivity.

| Parameter | Value | Transporter | Species/Assay Condition | Reference |

| Ki (nM) | 0.29 | SERT | Human | [3] |

| Ki (nM) | 25 | DAT | Human | [2] |

| Ki (nM) | 420 | NET | Human | [2] |

| KD (ng/mL) | 1.9 | SERT | Human (in vivo PET) | [4] |

Ki (Inhibition Constant): Represents the concentration of a drug that will bind to half the available binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. KD (Dissociation Constant): Reflects the concentration of a ligand at which half of the ligand-receptor complexes will dissociate. A lower KD indicates stronger binding.

Mechanism of Action: Allosteric Modulation and Conformational Change

Sertraline binds to the central binding site of the serotonin transporter, which is located between transmembrane helices 1, 3, 6, 8, and 10.[5] This direct blockade physically obstructs serotonin from binding and being transported back into the presynaptic neuron.[5] The binding of sertraline stabilizes the transporter in an outward-open conformation, further preventing serotonin reuptake.[6]

Beyond competitive inhibition at the primary binding site, sertraline also exhibits allosteric effects. It can bind to a secondary, allosteric site in the extracellular vestibule of SERT.[5][7] Occupancy of this allosteric site can modulate the dissociation rate of ligands from the central binding site, potentially prolonging the inhibitory effect.[6][8]

Figure 1. Sertraline's primary mechanism of action on the serotonin transporter.

Downstream Signaling Pathways

The sustained increase in synaptic serotonin levels initiated by sertraline triggers a cascade of downstream signaling events. While the immediate effect is on serotonergic neurotransmission, long-term administration leads to broader cellular adaptations. One notable pathway influenced by sertraline is the AMPK-mTOR signaling cascade. Sertraline has been shown to antagonize the mitochondrial voltage-dependent anion channel 1 (VDAC1), leading to a reduction in cellular ATP levels.[9] This activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mechanistic target of rapamycin (mTOR) signaling pathway.[9][10] Sertraline has also been found to induce the mitogen-activated protein kinase (MAPK) pathway.[11]

Figure 2. Downstream signaling pathways modulated by sertraline.

Experimental Protocols

Radioligand Binding Assay for SERT

This protocol is designed to determine the binding affinity (Ki) of sertraline for the serotonin transporter using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes expressing human SERT

-

Radioligand (e.g., [3H]Citalopram)

-

Sertraline solutions of varying concentrations

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Wash Buffer (ice-cold)

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation and resuspend in the final assay binding buffer.[12]

-

Assay Setup: In a 96-well plate, add the membrane suspension, the radioligand at a fixed concentration, and varying concentrations of sertraline.[12] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known SERT inhibitor).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[12]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[12]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the sertraline concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]

Figure 3. Workflow for a radioligand binding assay.

Synaptosome Serotonin Reuptake Assay

This assay measures the functional inhibition of serotonin reuptake by sertraline in synaptosomes, which are isolated presynaptic terminals.

Materials:

-

Rodent brain tissue (e.g., frontal cortex, brainstem)[13]

-

Homogenization Buffer (e.g., 0.32 M Sucrose, 4 mM HEPES, pH 7.4)[14]

-

Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer)[13]

-

[3H]Serotonin

-

Sertraline solutions

-

Centrifuge and tubes

-

Glass-Teflon homogenizer[14]

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.[13][14]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[15]

-

Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomes.[16]

-

Resuspend the synaptosome pellet in assay buffer.[13]

-

-

Reuptake Assay:

-

Pre-incubate aliquots of the synaptosome suspension with either vehicle or varying concentrations of sertraline.

-

Initiate the reuptake by adding [3H]Serotonin and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

-

Analysis:

-

Measure the radioactivity retained on the filters using scintillation counting.

-

Determine the concentration of sertraline that inhibits 50% of serotonin uptake (IC50).

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular serotonin levels in the brain of a freely moving animal following sertraline administration.[17]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Sertraline for systemic administration

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal using a stereotaxic frame. Allow the animal to recover.[18]

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant rate. Collect dialysate samples at regular intervals to establish a stable baseline of extracellular serotonin.[18][19]

-

Sertraline Administration: Administer sertraline systemically (e.g., via intraperitoneal injection).[18]

-

Post-Drug Sample Collection: Continue collecting dialysate samples to measure the change in extracellular serotonin concentrations over time.[18][19]

-

Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.[18]

-

Data Interpretation: Express the post-drug serotonin levels as a percentage of the baseline to quantify the effect of sertraline on serotonin reuptake inhibition in vivo.

Positron Emission Tomography (PET) for SERT Occupancy

PET imaging with a SERT-specific radioligand (e.g., [11C]DASB) is used to measure the degree to which sertraline occupies the serotonin transporter in the living human brain.[3][4]

Procedure:

-

Baseline Scan: Perform a PET scan on the subject after injection of the radioligand to measure the baseline SERT availability.[4]

-

Sertraline Administration: Administer a single or multiple doses of sertraline.

-

Post-Dose Scan: After a suitable period for the drug to reach steady-state concentrations, perform a second PET scan.[4]

-

Image Analysis:

-

Occupancy Calculation: Calculate the SERT occupancy as the percentage reduction in radioligand binding potential from the baseline to the post-dose scan. This provides a direct measure of target engagement in the brain.[3]

Conclusion

Sertraline's therapeutic action is rooted in its high-affinity, selective inhibition of the serotonin transporter protein. By binding to both central and allosteric sites, it stabilizes an outward-open conformation of SERT, effectively increasing synaptic serotonin levels. This primary action initiates a complex array of downstream signaling events and cellular adaptations. The experimental protocols detailed herein provide a robust framework for the continued investigation of sertraline and the development of novel therapeutics targeting the serotonin transporter.

References

- 1. droracle.ai [droracle.ai]

- 2. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. Acute occupancy of brain serotonin transporter by sertraline as measured by [11C]DASB and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy [frontiersin.org]

- 8. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jneurosci.org [jneurosci.org]

- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Receptor Affinity of Sertraline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro receptor affinity of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The following sections detail its binding profile across various neurotransmitter receptors and transporters, outline the experimental methodologies used to determine these affinities, and visualize the key signaling pathways modulated by Sertraline's interactions.

Quantitative Receptor Affinity Profile of Sertraline

Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased serotonergic neurotransmission.[1][2][3] However, its pharmacological profile is broader, encompassing interactions with other monoamine transporters and receptors, which may contribute to its overall therapeutic efficacy and side-effect profile. The following tables summarize the in-vitro binding affinities (Ki) of Sertraline for its principal and secondary targets. Lower Ki values indicate a stronger binding affinity.

Table 1: Sertraline Affinity for Monoamine Transporters

| Target | Ki (nM) | Species | Notes |

| Serotonin Transporter (SERT) | 0.26 - 2.0 | Human | Primary target, potent inhibition. |

| Dopamine Transporter (DAT) | 25 - 56 | Human, Rat | Moderate affinity, suggesting potential for weak dopamine reuptake inhibition at higher clinical doses. |

| Norepinephrine Transporter (NET) | 420 - 1000+ | Human, Rat | Low affinity, indicating minimal direct impact on norepinephrine reuptake. |

Table 2: Sertraline Affinity for Other Receptors

| Target | Ki (nM) | Species | Notes |

| Sigma-1 (σ1) Receptor | 31.6 - 57 | Human, Rat | High to moderate affinity; may act as an antagonist or inverse agonist, contributing to its anxiolytic and antipsychotic properties.[4] |

| Alpha-1 Adrenergic (α1) Receptor | 108.3 - 334.9 | Rat | Weak affinity. |

| Muscarinic M1 Receptor | >1000 | Human | Negligible affinity, suggesting a low potential for anticholinergic side effects. |

| Histamine H1 Receptor | >1000 | Human | Negligible affinity, indicating a low likelihood of sedative effects mediated by this receptor. |

Experimental Protocols for Receptor Affinity Studies

The determination of Sertraline's receptor affinity predominantly relies on in-vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a drug and its target receptor.[5]

Radioligand Binding Assays

Principle: Radioligand binding assays measure the affinity of a drug (in this case, Sertraline) for a specific receptor by competing with a radioactively labeled ligand (radioligand) that has a known high affinity for that receptor. The concentration of the drug required to displace 50% of the bound radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated, which reflects the drug's true affinity for the receptor.

General Protocol Outline:

-

Membrane Preparation:

-

Tissues (e.g., guinea pig liver for Sigma-1 receptors) or cultured cells (e.g., HEK293 or JAR cells expressing the target transporter) are homogenized in a cold buffer.[6][7]

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors of interest.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand and varying concentrations of Sertraline.

-

Specific Radioligands:

-

SERT: [3H]-Citalopram, [3H]-Paroxetine

-

DAT: [3H]-CFT (WIN 35,428)

-

NET: [3H]-Nisoxetine

-

Sigma-1: [3H]-(+)-Pentazocine[7]

-

-

The incubation is carried out at a specific temperature (e.g., 37°C) and for a duration sufficient to reach equilibrium (e.g., 120 minutes for Sigma-1).[8]

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled drug that saturates the receptors.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the Sertraline concentration.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Below is a DOT script for a generalized workflow of a radioligand binding assay.

Key Signaling Pathways Modulated by Sertraline

Sertraline's interaction with its primary and secondary targets initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects. The following diagrams illustrate simplified representations of these pathways.

Serotonin Transporter (SERT) Signaling

By blocking SERT, Sertraline increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors. This prolonged receptor activation can trigger downstream signaling cascades that influence gene expression and neuronal plasticity.[9][10]

Dopamine Transporter (DAT) Signaling

Sertraline's moderate affinity for DAT suggests a potential, albeit weaker, modulation of the dopaminergic system.[11][12] Inhibition of DAT would lead to increased dopamine levels in the synapse, potentially contributing to effects on mood, motivation, and reward.

Sigma-1 (σ1) Receptor Signaling

The Sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[13] Sertraline's interaction with this receptor can modulate calcium signaling, ion channel function, and cellular stress responses, which may contribute to its anxiolytic and neuroprotective effects.[14][15][16][17]

Conclusion

This technical guide has provided a comprehensive overview of the in-vitro receptor affinity of Sertraline. The data clearly indicates that while Sertraline is a potent and selective inhibitor of SERT, it also interacts with other neuroreceptors, notably the dopamine transporter and the Sigma-1 receptor. These secondary interactions may play a significant role in its overall clinical profile. The detailed experimental protocols for radioligand binding assays provide a foundation for researchers to design and interpret studies investigating the pharmacology of Sertraline and related compounds. Furthermore, the visualization of the key signaling pathways offers a conceptual framework for understanding the molecular mechanisms that are downstream of Sertraline's receptor binding and that ultimately contribute to its therapeutic effects. This information is crucial for ongoing research into the optimization of antidepressant therapies and the development of novel psychotropic agents.

References

- 1. Pharmacology of sertraline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin-induced down-regulation of cell surface serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 15. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Chemical Synthesis of Sertraline Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sertraline, the active pharmaceutical ingredient in Zoloft®, is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders. It is a wholly synthetic molecule, meaning it is produced through chemical reactions rather than a natural biological process. Therefore, this guide details the chemical synthesis pathway of its critical precursors, rather than a "biosynthesis pathway." The core of sertraline's structure is a substituted tetrahydronaphthalenamine ring system. The primary and most crucial precursor in its industrial synthesis is a specific tetralone derivative: 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone . This guide will provide an in-depth overview of the synthesis of this key intermediate and its subsequent conversion to sertraline, including experimental protocols, quantitative data, and process diagrams.

Core Synthesis Pathway Overview

The most common industrial synthesis of sertraline begins with the construction of the key tetralone precursor. This is typically achieved via a Friedel-Crafts-type reaction between 1-naphthol and o-dichlorobenzene. The resulting tetralone is then condensed with methylamine to form an intermediate (a Schiff base or a related nitrone), which is subsequently reduced to create the racemic amine. The final step involves the chiral resolution of the racemate to isolate the therapeutically active (1S, 4S)-enantiomer.

Synthesis of the Key Precursor: 4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one

The synthesis of this tetralone is the foundational step in the sertraline manufacturing process. It establishes the core carbon skeleton with the correct dichlorophenyl substitution pattern.

Experimental Protocol

This protocol is adapted from methodologies described in the chemical literature.[1][2]

-

Reaction Setup: To a stirred solution of 1-naphthol (e.g., 21.62 g, 0.15 mol) in 1,2-dichlorobenzene (140 mL), add anhydrous aluminum chloride (AlCl₃) (e.g., 50 g, 0.375 mol) in portions, ensuring the temperature is controlled.

-

Heating: Heat the reaction mixture to 100 °C and maintain stirring at this temperature for approximately 1 hour.[2]

-

Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice (240 g) and concentrated hydrochloric acid (70 mL).

-

Extraction: Add dichloromethane (CH₂Cl₂) (200 mL) to the quenched mixture. Separate the organic layer. Extract the remaining aqueous layer twice more with CH₂Cl₂ (50 mL each).

-

Workup: Combine all organic layers. This combined solution contains the desired tetralone precursor. Further purification, such as crystallization or chromatography, can be performed to achieve the desired purity for the next step.

Quantitative Data: Tetralone Synthesis

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Time | Typical Yield |

| 1-Naphthol | 1,2-Dichlorobenzene | AlCl₃ | 1,2-Dichlorobenzene | 100 °C | 1 h | ~59-65%[3][4] |

Conversion of Tetralone to Racemic Sertraline

This stage involves two key chemical transformations: the formation of an imine (or nitrone) intermediate, followed by its stereoselective reduction to form the amine.

Method A: Reductive Amination via Imine Formation

The traditional method involves forming a Schiff base (imine) by reacting the tetralone with monomethylamine. This reaction often requires a catalyst to drive the dehydration.[2][5]

Method B: Nitrone Intermediate Pathway

An improved industrial synthesis avoids harsh catalysts like titanium tetrachloride (TiCl₄) by first reacting the tetralone with N-methylhydroxylamine to form a stable nitrone intermediate.[1][3] This intermediate is then reduced to yield sertraline with high cis-selectivity.

Experimental Protocol (Nitrone Pathway)

This protocol is based on an improved industrial synthesis method.[1]

-

Nitrone Formation:

-

Dissolve the 4-(3,4-dichlorophenyl)-tetralone precursor (e.g., 14.55 g, 50 mmol) in toluene (100 mL).

-

Add N-methylhydroxylamine hydrochloride (e.g., 4.38 g, 52.5 mmol) and sodium acetate (e.g., 6.15 g, 75 mmol).

-

Reflux the mixture for 5 hours using a Dean-Stark apparatus to remove water.

-

Cool the mixture, wash with water, dry the organic layer over Na₂SO₄, and evaporate the solvent to yield the crude nitrone intermediate.

-

-

Reduction to Racemic Sertraline:

-

Dissolve the crude nitrone in methanol (150 mL).

-

Add zinc dust (e.g., 13.0 g, 200 mmol) in portions.

-

Add ammonium formate (e.g., 18.9 g, 300 mmol) and reflux the suspension for 2 hours.

-

Filter the hot suspension to remove the catalyst and evaporate the solvent.

-

Dissolve the residue in CH₂Cl₂ and wash with 10% aqueous Na₂CO₃.

-

Dry the organic layer and evaporate the solvent to yield the racemic sertraline base.

-

Chiral Resolution to (1S, 4S)-Sertraline

Since the reduction step typically produces a racemic mixture, a resolution is required to isolate the desired (1S, 4S)-enantiomer, which is the biologically active form.

Experimental Protocol

This protocol uses R-(-)-mandelic acid as the resolving agent.[1]

-

Salt Formation: Dissolve the racemic sertraline base (e.g., from the previous step, ~30 mmol) in ethanol (100 mL).

-

Add Resolving Agent: Add R-(-)-mandelic acid (e.g., 4.56 g, 30 mmol) to the solution. The mandelate salt of the (1S, 4S)-enantiomer will begin to crystallize.

-

Crystallization: Stir the resulting suspension for 6 hours at 25 °C.

-

Isolation: Filter the suspension and wash the collected solid with ethanol (50 mL). The resulting solid is the sertraline mandelate salt.

-

Liberation of Free Base and HCl Salt Formation: The mandelate salt is then treated with a base (e.g., Na₂CO₃) to liberate the free (1S, 4S)-sertraline base, which can then be converted to the hydrochloride salt for the final pharmaceutical product.[1][6]

Quantitative Data: Key Conversion Steps

| Step | Starting Material | Reagents | Key Conditions | Product | Typical Yield |

| Nitrone Formation | Tetralone Precursor | N-methylhydroxylamine HCl, NaOAc, Toluene | Reflux, 5h | Nitrone Intermediate | ~95% |

| Reduction | Nitrone Intermediate | Zinc dust, Ammonium formate, Methanol | Reflux, 2h | Racemic Sertraline | ~81%[1] |

| Resolution | Racemic Sertraline | R-(-)-Mandelic Acid, Ethanol | 25 °C, 6h | (1S, 4S)-Sertraline Mandelate | ~68% (of theoretical 50%)[1][2] |

Conclusion

The synthesis of sertraline is a well-established process in pharmaceutical chemistry that hinges on the successful and efficient production of its key precursor, 4-(3,4-dichlorophenyl)-tetralone. Subsequent steps involving the formation of a nitrone intermediate, its stereoselective reduction, and final chiral resolution are critical for obtaining the pure, active enantiomer. The methodologies presented here, adapted from industrial processes, highlight a robust pathway that balances yield, safety, and environmental considerations. Further research, particularly in chemoenzymatic and asymmetric synthesis, continues to refine these processes for greater efficiency and stereoselectivity.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 6. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Identification of Sertraline and its Primary Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and metabolic pathways of the selective serotonin reuptake inhibitor (SSRI), sertraline, and its primary metabolites. The information presented herein is intended to support research, clinical, and drug development activities.

Introduction to Sertraline Metabolism

Sertraline undergoes extensive hepatic metabolism primarily through N-demethylation to its major and pharmacologically less active metabolite, N-desmethylsertraline.[1] While desmethylsertraline is substantially weaker than its parent compound as a serotonin reuptake inhibitor, its longer half-life results in higher plasma concentrations than sertraline at steady state.[1] Further metabolic transformations of both sertraline and N-desmethylsertraline include oxidative deamination, reduction, hydroxylation, and glucuronide conjugation.[1] A variety of cytochrome P450 (CYP) isoenzymes, monoamine oxidases (MAOs), and UDP-glucuronosyltransferases (UGTs) are involved in these biotransformations.

Metabolic Pathways of Sertraline

The biotransformation of sertraline is a multi-step process involving several key enzymatic reactions. The primary metabolic pathways are outlined below.

N-Demethylation

The principal metabolic route for sertraline is N-demethylation to form N-desmethylsertraline. This reaction is catalyzed by multiple cytochrome P450 enzymes, with CYP2B6 playing a significant role. Other contributing enzymes include CYP2C19, CYP2C9, CYP3A4, and CYP2D6.

Oxidative Deamination

Both sertraline and N-desmethylsertraline can undergo oxidative deamination to form a ketone metabolite. This process is mediated by CYP3A4 and CYP2C19, as well as monoamine oxidases A and B (MAO-A and MAO-B).

Glucuronide Conjugation

Sertraline can also be directly conjugated with glucuronic acid to form sertraline carbamoyl-O-glucuronide. This reaction is catalyzed by several UGT enzymes, including UGT1A3, UGT1A6, UGT2B4, and UGT2B7. The ketone metabolite formed from oxidative deamination also undergoes subsequent glucuronidation.

The following diagram illustrates the primary metabolic pathways of sertraline.

Caption: Primary metabolic pathways of sertraline.

Pharmacokinetic Properties

The pharmacokinetic parameters of sertraline and its primary metabolite, N-desmethylsertraline, are summarized in the table below. These values can exhibit inter-individual variability.

| Parameter | Sertraline | N-Desmethylsertraline |

| Half-life (t½) | 26 hours[1] | 62-104 hours[1] |

| Time to Peak Plasma Concentration (Tmax) | 4.5 - 8.4 hours | Not specified |

| Plasma Protein Binding | ~98%[1] | Not specified |

| Therapeutic Plasma Concentration | 50 - 250 ng/mL[1] | Not specified |

| Postmortem Blood Concentration (Therapeutic) | 0.005 - 0.392 µg/mL[2][3] | Not specified |

Experimental Protocols for Identification and Quantification

The accurate quantification of sertraline and N-desmethylsertraline in biological matrices is crucial for clinical monitoring and research. Various analytical methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a widely used technique due to its high sensitivity and selectivity.[4][5][6][7][8] Gas chromatography-mass spectrometry (GC-MS) is also utilized, particularly in postmortem analysis.[2][9]

The following sections detail common sample preparation and analytical methods.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the analytical method employed. The goal is to remove interfering substances, such as proteins, and to concentrate the analytes of interest.

This method separates compounds based on their differential solubilities in two immiscible liquids.

-

Protocol Example (for Plasma):

-

To 300 µL of human plasma, add an internal standard (e.g., fluoxetine).[7]

-

Add an alkalinizing agent (e.g., sodium hydroxide solution) to adjust the pH.

-

Add an extraction solvent (e.g., methyl tert-butyl ether) and vortex for 1-2 minutes.[7]

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

SPE utilizes a solid sorbent to isolate analytes from a liquid sample.

-

Protocol Example (for Postmortem Specimens):

-

Condition a C8 SPE column with methanol and an aqueous ammonia solution.[10]

-

Load the pre-treated sample (e.g., homogenized tissue, blood) onto the SPE column.[2][10]

-

Wash the column with a suitable solvent (e.g., water acidified with formic acid) to remove interferences.[1]

-

Elute the analytes with an appropriate elution solvent.

-

Evaporate the eluate to dryness and reconstitute for analysis.[3]

-

This is a rapid and simple method for removing proteins from biological samples.[1][11]

-

Protocol Example (for Plasma):

-

To 200 µL of human plasma, add a precipitating agent (e.g., acetonitrile containing 0.1% formic acid).[4][6]

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[12][13]

-

Carefully collect the supernatant for direct injection or further processing before LC-MS/MS analysis.[13]

-

Analytical Methods

-

Chromatographic Conditions (Example):

-

Mass Spectrometric Conditions (Example):

This technique is often used for confirmation and in forensic toxicology.[2][9] Derivatization may be required to improve the chromatographic properties of the analytes.

-

Extraction: A common procedure involves extraction with n-butyl chloride.[9]

-

Analysis: The extracts are analyzed by GC-MS, with identification based on retention time and mass spectra.

The following diagram illustrates a general experimental workflow for the analysis of sertraline and its metabolites.

Caption: General experimental workflow for sertraline analysis.

Conclusion

The identification and quantification of sertraline and its primary metabolite, N-desmethylsertraline, are essential for understanding its pharmacology and for clinical and forensic applications. This guide has provided a detailed overview of the metabolic pathways, pharmacokinetic properties, and analytical methodologies. The selection of appropriate sample preparation and instrumental techniques is critical for obtaining accurate and reliable results. The detailed protocols and workflows presented serve as a valuable resource for professionals in the field of drug analysis and development.

References

- 1. psychiatriapolska.pl [psychiatriapolska.pl]

- 2. faa.gov [faa.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 12. journal-imab-bg.org [journal-imab-bg.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. academic.oup.com [academic.oup.com]

Sertraline as a Novel Antifungal Agent Against Candida parapsilosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida parapsilosis is an increasingly prevalent opportunistic fungal pathogen, notable for its ability to form resilient biofilms and exhibit intrinsic resistance to certain antifungal agents. The rising challenge of fungal infections necessitates the exploration of novel therapeutic strategies, including the repurposing of existing drugs. This technical guide details the promising antifungal potential of sertraline, a selective serotonin reuptake inhibitor (SSRI), against Candida parapsilosis. Drawing upon a comprehensive review of current literature, this document outlines the fungicidal and anti-biofilm activity of sertraline, elucidates its multi-faceted mechanism of action involving mitochondrial dysfunction and apoptosis, and provides detailed experimental protocols for key assays. Quantitative data are presented in structured tables for comparative analysis, and cellular pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of sertraline's potential as a repurposed antifungal agent.

Introduction

The incidence of invasive fungal infections has seen a significant rise in recent decades, with Candida species being a primary causative agent of candidemia and other life-threatening conditions. Among these, Candida parapsilosis has emerged as a significant nosocomial pathogen, particularly in neonatal intensive care units and among immunocompromised patients. Its propensity to form biofilms on medical devices contributes to its virulence and complicates treatment. The current antifungal armamentarium is limited, and the development of resistance is a growing concern. Drug repurposing offers a strategic and accelerated pathway to identify new therapeutic options. Sertraline, a widely prescribed antidepressant, has demonstrated potent in vitro activity against a range of fungal pathogens, including Candida parapsilosis. This whitepaper provides a comprehensive technical overview of the existing evidence supporting the investigation of sertraline as a potential fungicide against this clinically important yeast.

Antifungal Activity of Sertraline Against Candida parapsilosis

Sertraline exhibits significant in vitro activity against both planktonic cells and biofilms of Candida parapsilosis. Its efficacy has been demonstrated through various susceptibility testing methods, with reported Minimum Inhibitory Concentration (MIC) values indicating its potential as a fungicidal agent.

Quantitative Data on Sertraline's Antifungal Efficacy

The following table summarizes the available quantitative data on the in vitro activity of sertraline against Candida parapsilosis.

| Parameter | Strain(s) | Sertraline Concentration (µg/mL) | Key Findings | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Clinical Isolates | 9.8 - 78 | Sertraline demonstrated fungistatic or fungicidal activity against all tested strains. For one C. parapsilosis strain, the MLC was twice the MIC. | [1] |

| MIC Range | Clinical Isolates | 16 - 128 | Sertraline showed a lower MIC range compared to other tested SSRIs (fluoxetine and paroxetine). | [2] |

| MIC99 | Clinical Isolates | 3 - 29 | MIC99 values were reported for C. parapsilosis isolates from patients with vulvovaginal candidiasis who responded to oral sertraline treatment. | [3] |

| Biofilm Inhibition | Not Specified | Not Specified | Sertraline achieved a 90% reduction in biofilm metabolism of C. parapsilosis. | [4][5] |

| Biofilm Viability Reduction | Not Specified | Not Specified | Sertraline reduced biofilm cell viability by more than 80% for all Candida species tested, including C. parapsilosis.[6][7] | [6][7] |

Mechanism of Action

Sertraline's antifungal activity against Candida parapsilosis is not attributed to a single target but rather a cascade of events that culminate in programmed cell death (apoptosis). The primary proposed mechanisms include the disruption of mitochondrial function, induction of oxidative stress, and subsequent activation of apoptotic pathways.[2]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for sertraline-induced apoptosis in Candida parapsilosis.

Caption: Proposed mechanism of sertraline-induced apoptosis in C. parapsilosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antifungal potential of sertraline against Candida parapsilosis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of sertraline is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[8][9][10][11][12][13][14][15][16]

Materials:

-

Candida parapsilosis isolates

-

Sertraline hydrochloride

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture C. parapsilosis on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Prepare a stock solution of sertraline in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 in a 96-well plate to achieve the desired concentration range.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted sertraline.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of sertraline that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, as determined by visual inspection or spectrophotometrically at 530 nm.

Reactive Oxygen Species (ROS) Detection using Dihydroethidium (DHE) Staining

This protocol describes the measurement of intracellular superoxide radicals using the fluorescent probe dihydroethidium.[4][6][11][12][17][18][19][20][21]

Materials:

-

Candida parapsilosis cells

-

Sertraline

-

Dihydroethidium (DHE)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Incubate C. parapsilosis cells with the desired concentrations of sertraline for a specified time. Include an untreated control.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS.

-

DHE Staining: Resuspend the cells in PBS and add DHE to a final concentration of 5-10 µM. Incubate in the dark at 37°C for 30 minutes.

-

Washing: Wash the cells twice with PBS to remove excess DHE.

-

Analysis: Analyze the stained cells immediately by flow cytometry (excitation at 488 nm, emission at ~585 nm) or visualize under a fluorescence microscope. An increase in fluorescence intensity in sertraline-treated cells compared to the control indicates an increase in ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[1][17][22][23][24]

Materials:

-

Candida parapsilosis cells

-

Sertraline

-

JC-1 dye

-

PBS

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Treatment: Treat C. parapsilosis cells with sertraline as described for the ROS detection assay.

-

Cell Harvesting and Washing: Harvest and wash the cells with PBS.

-

JC-1 Staining: Resuspend the cells in PBS and add JC-1 to a final concentration of 2 µM. Incubate in the dark at 37°C for 15-30 minutes.

-

Washing: Wash the cells twice with PBS.

-

Analysis: Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FL1) and red (FL2) channels. A decrease in the red/green fluorescence ratio in treated cells indicates mitochondrial membrane depolarization. Alternatively, a fluorescence plate reader can be used.

Detection of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7][20][25][26][27][28]

Materials:

-

Candida parapsilosis cells

-

Sertraline

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fixation and permeabilization buffers

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment and Fixation: Treat cells with sertraline, then harvest and fix them (e.g., with 4% paraformaldehyde).

-

Permeabilization: Permeabilize the cells to allow entry of the TUNEL reagents. For yeast, this may involve treatment with a cell wall-degrading enzyme like zymolyase.

-

TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. An increase in the number of fluorescently labeled cells indicates an increase in DNA fragmentation and apoptosis.

Caspase Activity Assay

Metacaspases, the caspase-like proteases in fungi, can be detected using specific fluorescently labeled inhibitors.

Materials:

-

Candida parapsilosis cells

-

Sertraline

-

FITC-VAD-FMK (pan-caspase inhibitor)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat C. parapsilosis cells with sertraline.

-

Staining: Add FITC-VAD-FMK to the cell suspension at a final concentration of 10 µM and incubate at 37°C for 20-30 minutes.

-

Washing: Wash the cells twice with PBS.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in green fluorescence indicates the activation of metacaspases.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the general workflow for assessing sertraline's antifungal activity and the logical relationship between the key events in its mechanism of action.

Caption: General workflow for evaluating sertraline's antifungal properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Repurposing of Sertraline: Evidence for Its Antifungal Activity from In Vitro, In Vivo, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of sertraline with Candida species selectively attenuates fungal virulence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sileks.com [sileks.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sertraline has fungicidal activity against Candida spp. and acts by inhibiting membrane and cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. 101.200.202.226 [101.200.202.226]

- 18. med.emory.edu [med.emory.edu]

- 19. mdpi.com [mdpi.com]

- 20. abcam.com [abcam.com]

- 21. abcam.co.jp [abcam.co.jp]

- 22. plus.ac.at [plus.ac.at]

- 23. abcam.com [abcam.com]

- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 25. content.abcam.com [content.abcam.com]

- 26. genscript.com [genscript.com]

- 27. genscript.com [genscript.com]

- 28. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - IE [thermofisher.com]

Investigating the Antibacterial Properties of Sertraline: A Technical Guide

Abstract: The selective serotonin reuptake inhibitor (SSRI) sertraline, primarily known for its application in treating depressive and anxiety disorders, is emerging as a compound of significant interest for its off-target antibacterial activities.[1][2][3][4] This technical guide provides an in-depth review of the current scientific understanding of sertraline's antimicrobial properties, targeting an audience of researchers, scientists, and drug development professionals. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and elucidates its proposed mechanisms of action through structured data and visualizations. The primary focus is on its intrinsic antibacterial effects, its role as a potential efflux pump inhibitor, and its synergistic relationship with conventional antibiotics.

Quantitative Assessment of Antibacterial Activity

Sertraline exhibits broad-spectrum inhibitory effects against a variety of bacterial species, including both Gram-positive and Gram-negative organisms.[2][4] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Intrinsic Antibacterial Activity

Sertraline's intrinsic antibacterial activity has been demonstrated against several standard and clinical bacterial strains. The MIC values vary depending on the species and specific strain.[3][4][5]

Table 1: Minimum Inhibitory Concentrations (MIC) of Sertraline Against Various Bacterial Strains

| Bacterial Species | Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 20 | [3][4][6] |

| Escherichia coli | ATCC 8739 | 40 | [3][4][6] |

| Pseudomonas aeruginosa | ATCC 9027 | 60 | [3][4][6] |

| Listeria monocytogenes | Multiple Strains | 16 - 32 | [5][7][8] |

| Extended-Spectrum β-Lactamase (ESBL)-producing E. coli | Clinical Isolates | 64 - 426.7 | [2][3] |

Synergistic Activity with Conventional Antibiotics

A significant aspect of sertraline's potential is its ability to potentiate the activity of conventional antibiotics, potentially reversing resistance phenotypes.[3][4] This synergistic effect is often attributed to its role as an efflux pump inhibitor.[1][2][4]

Table 2: Synergistic Effects of Sertraline in Combination with Ciprofloxacin

| Bacterial Species | Strain | Sertraline Concentration (μg/mL) | Initial Ciprofloxacin MIC (μg/mL) | Ciprofloxacin MIC with Sertraline (μg/mL) | Fold Reduction | Reference |

| Pseudomonas aeruginosa | Clinical Isolate | 25 | 128 | 4 | 32 | [9] |

Studies have shown that the addition of sertraline can significantly increase the zone of inhibition of various antibiotics and, in some cases, render resistant strains susceptible.[4]

Mechanisms of Antibacterial Action

The antibacterial effects of sertraline are multifaceted, involving several distinct mechanisms that disrupt essential cellular processes in bacteria. These actions range from direct membrane damage to the inhibition of key resistance mechanisms like efflux pumps.

dot

Caption: Proposed multifaceted antibacterial mechanisms of sertraline.

Inhibition of Efflux Pumps

One of the most studied mechanisms is the inhibition of bacterial efflux pumps, which are proteins that expel antibiotics from the cell, conferring resistance.[1] Sertraline has been identified as a potential Resistance-Nodulation-Division (RND) efflux pump inhibitor (EPI) in E. coli.[10] By blocking these pumps, sertraline increases the intracellular concentration of co-administered antibiotics, thereby enhancing their efficacy.[1][2] However, some research suggests that sertraline might also be a weak inducer of genes (marA, acrB) that regulate these pumps, which could reduce its sensitizing effects over time.[10][11]

Disruption of Cell Membrane Integrity

Sertraline appears to directly interact with and disrupt the bacterial cell membrane.[7] This is evidenced by observations of increased membrane permeability, leading to the leakage of intracellular components like proteins and dsDNA.[2] This membrane damage contributes to the loss of cellular homeostasis and viability. In Listeria monocytogenes, sertraline treatment led to observable cell membrane damage.[5][7]

Induction of Oxidative Stress

Mechanistic analyses have revealed that sertraline can induce the production of Reactive Oxygen Species (ROS) within bacterial cells.[2][12][13] Elevated ROS levels cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to DNA damage and an apoptosis-like cell death pathway.[2][3]

Metabolic Disruption

Sertraline has been shown to disrupt key metabolic functions. Studies on L. monocytogenes demonstrated that sertraline treatment leads to a decrease in both intracellular ATP levels and intracellular pH (pHin), indicating a severe disruption of cellular energy production and proton motive force.[5][7]

Experimental Protocols

The investigation of sertraline's antibacterial properties employs a range of standard and specialized microbiological assays. Below are detailed methodologies for key experiments.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sertraline enhances the activity of antimicrobial agents against pathogens of clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. periodicos.unichristus.edu.br [periodicos.unichristus.edu.br]

- 7. Antimicrobial Activity of Sertraline on Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Efflux inhibition by selective serotonin reuptake inhibitors in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. contagionlive.com [contagionlive.com]

- 13. Common antidepressants can increase antibiotic resistance - News - The University of Queensland [news.uq.edu.au]

Sertraline: A Repurposed Trypanocidal Agent for Chagas Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge with limited therapeutic options. The repurposing of existing drugs offers a promising and accelerated path to new treatments. This technical guide details the trypanocidal activity of sertraline, a selective serotonin reuptake inhibitor (SSRI), against T. cruzi. In vitro studies have demonstrated sertraline's efficacy against different parasite forms and strains, including clinically relevant intracellular amastigotes.[1][2][3][4][5] The primary mechanism of action involves the disruption of the parasite's bioenergetic metabolism, leading to a reduction in ATP levels and subsequent cell death.[1][2][3] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the proposed mechanism of action, offering a valuable resource for researchers and scientists in the field of anti-parasitic drug development.

Introduction

The current therapeutic arsenal for Chagas disease is restricted to two nitroimidazole derivatives, benznidazole and nifurtimox, which are associated with significant toxicity and variable efficacy, particularly in the chronic phase of the disease.[6] Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, presents a cost-effective and expedited strategy for identifying novel anti-trypanosomal agents.[1][3] Sertraline, a widely prescribed antidepressant, has emerged as a potential candidate, exhibiting potent in vitro activity against Trypanosoma cruzi.[1][4][6][7][8] This document consolidates the existing research on sertraline's trypanocidal properties, focusing on its mechanism, efficacy, and the experimental frameworks used for its evaluation.

Quantitative Efficacy of Sertraline against Trypanosoma cruzi

Sertraline has demonstrated significant activity against various forms and strains of T. cruzi in vitro. The following table summarizes the key quantitative data from published studies.

| Parasite Stage | T. cruzi Strain | Host Cell | IC50 (μM) | Selectivity Index (SI) | Reference |

| Intracellular Amastigotes | Y | Peritoneal Macrophages | 1.4 (± 0.6) | 17.8 | [4] |

| Intracellular Amastigotes | Y | Cardiomyocytes | 6.6 (± 1.4) | - | [4] |

| Intracellular Amastigotes | Tulahuen | Peritoneal Macrophages | 1.0 - 10.0 | - | [1][2][3] |

| Cell Culture-derived Trypomastigotes | Y | - | 1.8 (± 0.8) | - | [4] |

| Bloodstream Trypomastigotes | Y | - | 14.2 (± 5.5) | - | [4] |

| Amastigotes | Not Specified | - | 7.8 (± 1.7) | >55.6 and 25.4 (for derivatives) | [9] |

IC50: Half-maximal inhibitory concentration. The concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index (SI): Ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite. A higher SI indicates greater selectivity for the parasite.

Mechanism of Action: Disruption of Bioenergetic Metabolism

The trypanocidal effect of sertraline is primarily attributed to its ability to disrupt the bioenergetic metabolism of T. cruzi.[1][2][3] This is achieved through the impairment of mitochondrial function, a critical organelle for the parasite's survival.

Key mechanistic features include:

-

Mitochondrial Integrity Disruption: Sertraline induces changes in the mitochondrial integrity of T. cruzi.[1][2][3]

-

ATP Depletion: This mitochondrial dysfunction leads to a significant decrease in intracellular ATP levels, a crucial molecule for cellular energy.[1][2][3][7][8]

-

No Effect on Plasma Membrane Permeability: Studies have shown that sertraline does not cause an increase in the permeability of the parasite's plasma membrane, suggesting a specific intracellular target.[1]

-

No Increase in Reactive Oxygen Species (ROS): Unlike some other trypanocidal agents, sertraline's mechanism does not appear to involve the generation of oxidative stress through increased ROS levels.[1][2][3]

In silico studies, including chemogenomic target fishing, homology modeling, and molecular docking, have identified the enzyme isocitrate dehydrogenase 2 (TcIDH2) as a potential molecular target for sertraline within the parasite.[1][2][3][7][8] This enzyme plays a role in the citric acid cycle, which is central to cellular respiration and energy production.

Signaling Pathway Diagram

Caption: Proposed mechanism of sertraline's trypanocidal action.

Experimental Protocols

The following sections detail the key experimental methodologies employed to evaluate the trypanocidal activity and mechanism of action of sertraline.

In Vitro Antiparasitic Activity Assay

This protocol is used to determine the efficacy of sertraline against the different life stages of T. cruzi.

References

- 1. Efficacy of sertraline against Trypanosoma cruzi: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of sertraline against Trypanosoma cruzi: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Frontiers | Navigating drug repurposing for Chagas disease: advances, challenges, and opportunities [frontiersin.org]

- 8. Navigating drug repurposing for Chagas disease: advances, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sertraline as a Scaffold for Antitrypanosoma Cruzi Drug Development: Design of Novel Derivatives and Computational Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sertraline Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of sertraline in bulk drug and pharmaceutical dosage forms. The described protocol offers a reliable and efficient approach for quality control and research applications, ensuring accurate measurement of the active pharmaceutical ingredient (API).

Introduction

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions. Accurate and precise quantification of sertraline is crucial for ensuring the quality, efficacy, and safety of its pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful analytical technique that provides the necessary selectivity and sensitivity for this purpose. This document outlines a comprehensive HPLC method, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Workflow

The overall workflow for the quantification of sertraline via HPLC is depicted below.

Caption: Experimental workflow for sertraline quantification by HPLC.

Protocol: Sertraline Quantification by RP-HPLC

Materials and Reagents

-

Sertraline Hydrochloride Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (OPA) or Triethylamine (TEA) for pH adjustment

-

Deionized Water (18.2 MΩ·cm)

-

Sertraline tablets (for sample analysis)

Instrumentation

-

HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software (e.g., Empower, ChemStation).

-

Analytical balance

-

Sonicator

-

pH meter

-

Syringe filters (0.45 µm)

Preparation of Solutions

3.1. Mobile Phase Preparation

A variety of mobile phases can be employed. A common and effective mobile phase consists of a mixture of an organic solvent and an aqueous buffer.

-

Example Mobile Phase: A mixture of Acetonitrile, Methanol, and a phosphate buffer in a ratio such as 35:20:45 (v/v/v). The pH of the aqueous buffer is often adjusted to a specific value (e.g., pH 3 with phosphoric acid or pH 7.5 with triethylamine) to ensure optimal peak shape and retention.[1]

-

Procedure:

-

Prepare the aqueous buffer (e.g., 50mM KH₂PO₄).[2]

-

Adjust the pH of the buffer as required.

-

Mix the buffer with the organic solvents in the specified ratio.

-

Degas the mobile phase by sonication or vacuum filtration before use.

-

3.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)

-